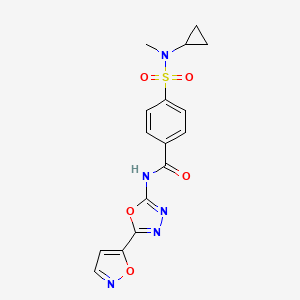
4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic molecule that appears to be designed for biological activity, given the presence of isoxazole and oxadiazole rings which are common in drug design. The isoxazole moiety, in particular, is noted for its herbicidal activity, as seen in the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which have shown significant inhibition against certain weeds . Although the specific compound is not directly mentioned in the provided papers, the structural motifs present suggest potential biological applications.
Synthesis Analysis
The synthesis of related compounds involves the combination of pharmacophores from different bioactive molecules, as seen in the design of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides . This approach is indicative of a multitarget drug design strategy, where the synthesis process typically includes the formation of the isoxazole ring followed by amide bond formation with substituted benzylamines. The synthesis of imidazolylbenzamides or benzene-sulfonamides, which share some structural similarities with the compound , involves the introduction of the imidazolyl group to produce class III electrophysiological activity .
Molecular Structure Analysis
The molecular structure of 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide would likely feature multiple heterocyclic rings, which are known to contribute to the biological activity of a molecule. The presence of an isoxazole ring is associated with herbicidal activity, as demonstrated by the strong inhibition of weed growth by similar compounds . The oxadiazole ring is another heterocyclic component that can influence the chemical properties and biological activity of the molecule.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, related compounds exhibit interesting reactivity. For instance, the isoxazole ring-opening product of a similar compound was found to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This suggests that the compound may also undergo biologically relevant transformations that could modulate its activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple heterocycles would likely result in a molecule with significant aromatic character, potentially affecting its solubility and stability. The amide bond is typically associated with a higher melting point and the potential for hydrogen bonding, which could influence the compound's interaction with biological targets. The specific properties of the compound would need to be determined experimentally.
Applications De Recherche Scientifique
Enzyme Inhibition
Compounds similar to 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide have been studied for their inhibitory effects on various enzymes. For instance, aromatic sulfonamide inhibitors have been shown to inhibit carbonic anhydrase isoenzymes, which are involved in various physiological functions including respiration, acid-base balance, and the formation of aqueous humor in the eye. Such inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis of Novel Compounds
Research on the synthesis of diheterocyclic compounds, which include isoxazole and oxadiazole moieties similar to those in the chemical of interest, has been conducted to explore the potential of these compounds in various applications, including medicinal chemistry. Such studies involve the development of novel synthetic methodologies that could be applied to a wide range of compounds for various therapeutic purposes (Quan & Kurth, 2004).
Anticancer Activity
Compounds containing oxadiazole rings have been designed and synthesized for the evaluation of their anticancer activity. Studies have shown that some of these compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, indicating the potential for the development of new anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the sources I found.
Orientations Futures
The future directions for the research and application of this compound are not specified in the sources I found.
Propriétés
IUPAC Name |
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5S/c1-21(11-4-5-11)27(23,24)12-6-2-10(3-7-12)14(22)18-16-20-19-15(25-16)13-8-9-17-26-13/h2-3,6-9,11H,4-5H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYZBLDTQRMZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

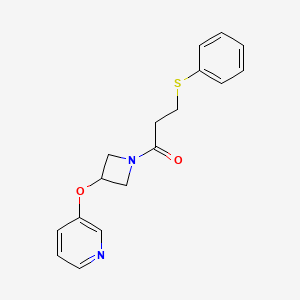
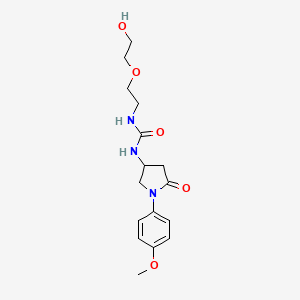
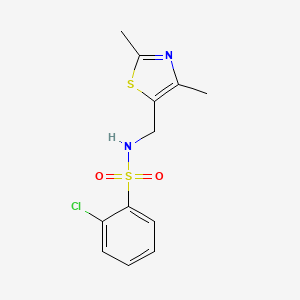
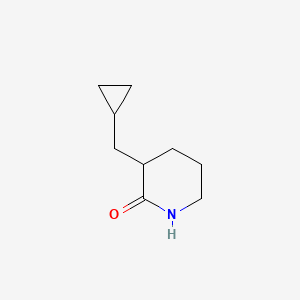
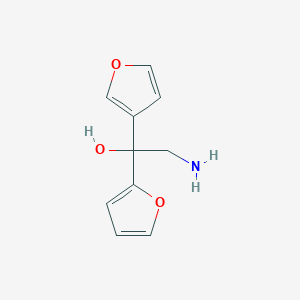
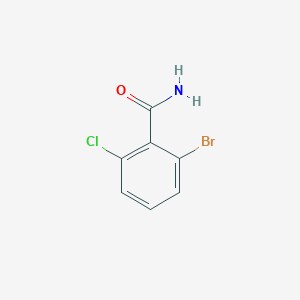
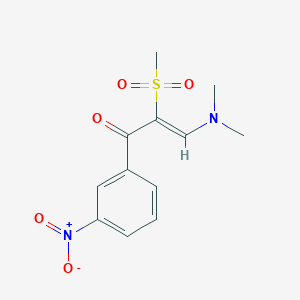
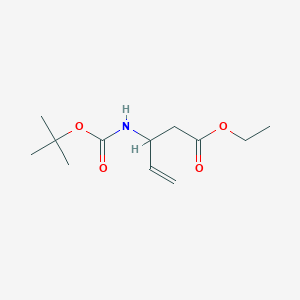
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2539860.png)
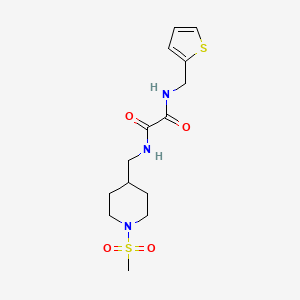
![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)
![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)
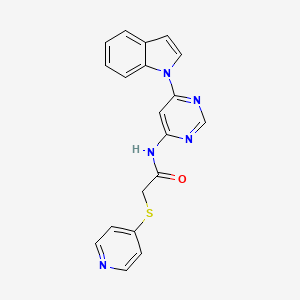
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(4-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B2539869.png)